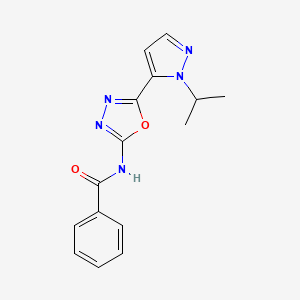

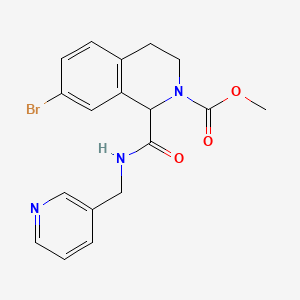

![molecular formula C17H19NO3S B2951417 3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid CAS No. 861207-47-8](/img/structure/B2951417.png)

3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, also known as TTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating lipid metabolism and glucose homeostasis.

Scientific Research Applications

Peptide Synthesis

The 2-(p-diphenyl)-isopropyloxycarbonyl (Dpoc) residue, related to the functional groups in the compound of interest, has been utilized for the selective protection of α-amino groups in the synthesis of peptides. This method allows for the introduction of the Dpoc group into amino acids, facilitating peptide syntheses either conventionally or via the solid-phase method without steric hindrance issues, demonstrating its utility in complex peptide construction (Sieber & Iselin, 1968).

Molecular Structure Analysis

N-(2,6-Dimethylphenyl)succinamic acid, a compound structurally similar to the compound of interest, was analyzed to determine the orientation of its amide segment. The molecules are organized into a two-dimensional array via hydrogen bonds, showcasing the significance of structural analysis in understanding compound properties and interactions (Gowda et al., 2009).

Enantioselective Syntheses

The enantioselective syntheses of 2-arylpropanoic acid derivatives have been achieved with high enantiomeric excess, demonstrating the control of stereochemistry through specific synthetic strategies. This research highlights the importance of enantioselective synthesis in the development of compounds with potential anti-inflammatory properties (Hamon et al., 1995).

Anticancer Activity

S-Glycosyl and S-alkyl derivatives of a specific triazinone structure have shown significant anticancer activities in vitro. Compounds with modifications involving thienyl groups have demonstrated cytotoxic effects against different cancer cell lines, underscoring the potential of structurally related compounds in cancer therapy (Saad & Moustafa, 2011).

Chemical Sensing Applications

A new photochromic diarylethene with a formyl group has been synthesized for the selective detection of cysteine and homocysteine. This compound changes color upon interaction with these amino acids, indicating its potential as a highly selective colorimetric sensor (Zheng et al., 2013).

properties

IUPAC Name |

3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-11(2)12-5-7-13(8-6-12)14(10-16(19)20)18-17(21)15-4-3-9-22-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMKCNCQCHFLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

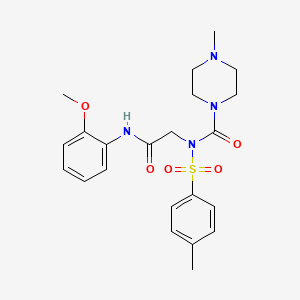

![Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2951336.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2951341.png)

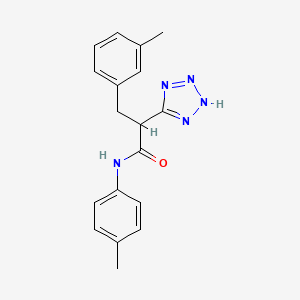

![N-[[4-(1-Aminoethyl)phenyl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2951342.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2951343.png)

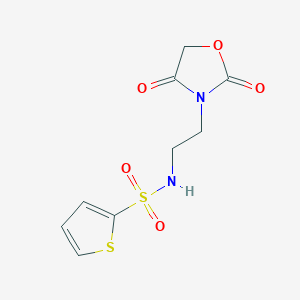

![2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2951350.png)

![1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine](/img/structure/B2951352.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2951353.png)

![Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2951354.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyrimidine](/img/structure/B2951357.png)